6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
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Overview
Description
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The structure of this compound includes a tetrahydroisoquinoline core with a methyl group at the 6th position and an amine group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions for synthesizing this compound would involve the use of a methyl-substituted phenylethylamine and appropriate reaction conditions to introduce the amine group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Pictet-Spengler reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amine group to an alkyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkylated tetrahydroisoquinolines .
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and amine substitutions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1st position.
6-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a methyl group at the 6th position but lacking the amine group.
Uniqueness
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-3,12H,4-6,11H2,1H3 |
InChI Key |
YVRDIJDTPPBQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CNCC2)C=C1)N |
Origin of Product |
United States |
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